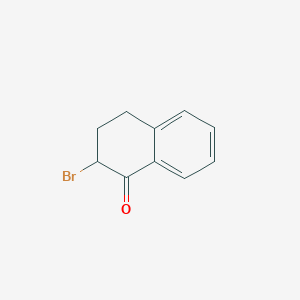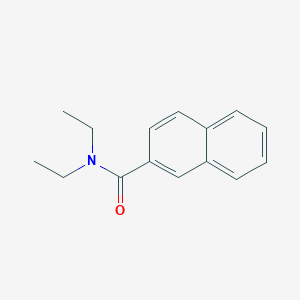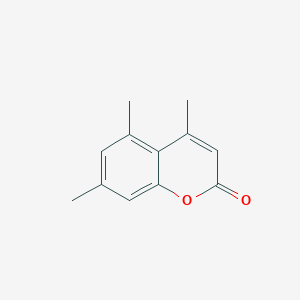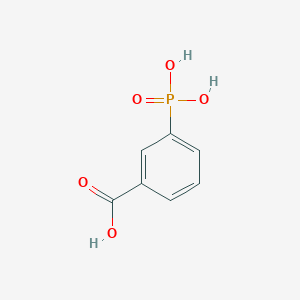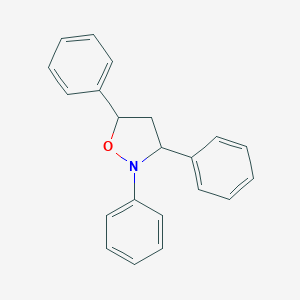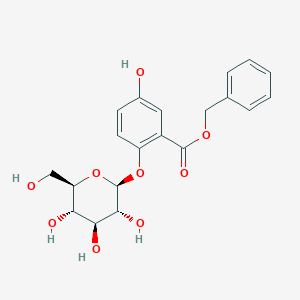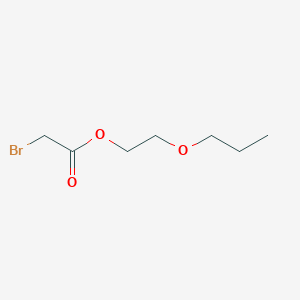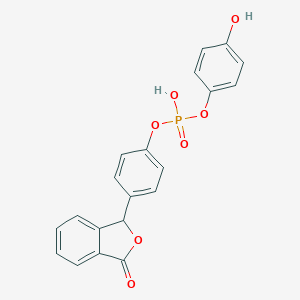
Phenolphthalein monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenolphthalein monophosphate (PMP) is a chemical compound that has gained significant attention in the field of biochemistry and molecular biology. It is a fluorescent molecule that has been used as a probe to study the activity of enzymes, specifically phosphatases, in various biological systems. PMP is a derivative of phenolphthalein, which is a commonly used pH indicator.
Mécanisme D'action
Phenolphthalein monophosphate is a substrate for phosphatases. When a phosphatase enzyme cleaves the phosphate group from Phenolphthalein monophosphate, it results in the formation of free phenolphthalein, which is a fluorescent molecule. The fluorescence intensity of phenolphthalein is directly proportional to the activity of the phosphatase enzyme. Therefore, Phenolphthalein monophosphate can be used to monitor the activity of phosphatases in real-time.
Effets Biochimiques Et Physiologiques
Phenolphthalein monophosphate has no direct biochemical or physiological effects on living organisms. However, it has been used to study the activity of phosphatases in various biological systems. The activity of phosphatases is critical in many biological processes, including signal transduction, cell division, and metabolism. Therefore, Phenolphthalein monophosphate has significant implications in understanding the mechanisms of these biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
Phenolphthalein monophosphate has several advantages for lab experiments. It is a water-soluble and fluorescent molecule, which makes it easy to use in biological systems. Phenolphthalein monophosphate can be used to monitor the activity of phosphatases in real-time, which allows researchers to study the kinetics of these enzymes. However, Phenolphthalein monophosphate has some limitations. It is not a specific probe for phosphatases and can be cleaved by other enzymes. Therefore, it is essential to use Phenolphthalein monophosphate in conjunction with other methods to confirm the activity of phosphatases.
Orientations Futures
Phenolphthalein monophosphate has significant implications in understanding the mechanisms of biological processes that involve phosphatases. In the future, researchers can use Phenolphthalein monophosphate to study the activity of phosphatases in various biological systems. Additionally, Phenolphthalein monophosphate can be modified to increase its specificity for phosphatases, which will make it a more effective probe. Furthermore, Phenolphthalein monophosphate can be used in conjunction with other probes to study the activity of multiple enzymes simultaneously, which will provide a more comprehensive understanding of biological processes.
Méthodes De Synthèse
The synthesis of Phenolphthalein monophosphate involves the reaction of phenolphthalein with phosphoric acid. The reaction results in the formation of Phenolphthalein monophosphate, which is a water-soluble and fluorescent molecule. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Phenolphthalein monophosphate has been extensively used as a fluorescent probe to study the activity of phosphatases in various biological systems. Phosphatases are enzymes that remove phosphate groups from proteins and other molecules. The activity of phosphatases is critical in many biological processes, including signal transduction, cell division, and metabolism. Phenolphthalein monophosphate is used to monitor the activity of phosphatases in real-time, which allows researchers to study the kinetics of these enzymes.
Propriétés
Numéro CAS |
13306-67-7 |
|---|---|
Nom du produit |
Phenolphthalein monophosphate |
Formule moléculaire |
C20H15O7P |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
(4-hydroxyphenyl) [4-(3-oxo-1H-2-benzofuran-1-yl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C20H15O7P/c21-14-7-11-16(12-8-14)27-28(23,24)26-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(22)25-19/h1-12,19,21H,(H,23,24) |
Clé InChI |
ANAZDOWEOOFEET-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)OP(=O)(O)OC4=CC=C(C=C4)O |
SMILES canonique |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)OP(=O)(O)OC4=CC=C(C=C4)O |
Synonymes |
phenolphthalein monophosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



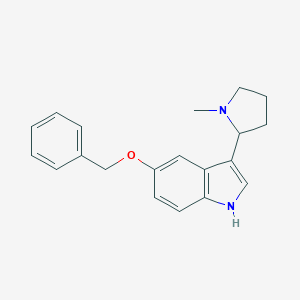
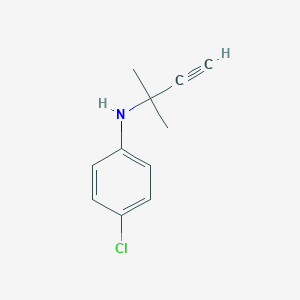
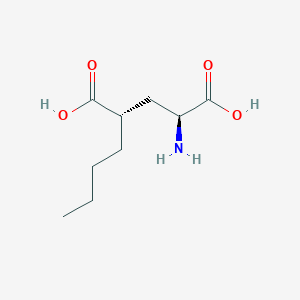
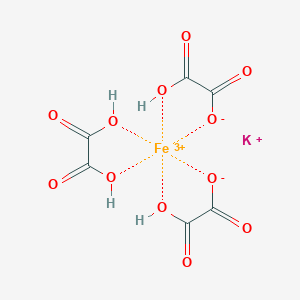
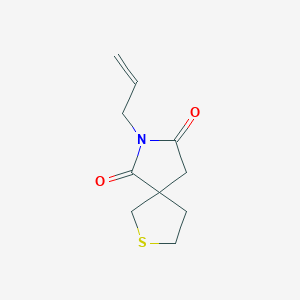
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)
